molecular formula C7H8ClNO B13648322 2-Chloro-6-(methoxymethyl)pyridine

2-Chloro-6-(methoxymethyl)pyridine

Cat. No.: B13648322
M. Wt: 157.60 g/mol
InChI Key: SKQIWCVZBJEWHL-UHFFFAOYSA-N
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Description

2-Chloro-6-(methoxymethyl)pyridine: is an organic compound with the molecular formula C₆H₆ClNO. It is a derivative of pyridine, where the 2-position is substituted with a chlorine atom and the 6-position with a methoxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(methoxymethyl)pyridine typically involves the chlorination of 6-(methoxymethyl)pyridine. One common method is the reaction of 6-(methoxymethyl)pyridine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

6-(methoxymethyl)pyridine+SOCl2This compound+SO2+HCl\text{6-(methoxymethyl)pyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 6-(methoxymethyl)pyridine+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods: Industrial production methods for this compound often involve similar chlorination reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(methoxymethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products:

Scientific Research Applications

Chemistry: 2-Chloro-6-(methoxymethyl)pyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They may exhibit antimicrobial, antiviral, or anticancer properties, depending on the specific modifications made to the pyridine ring .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and as a precursor for more complex molecules. Its versatility in chemical reactions makes it a useful starting material for various industrial processes .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(methoxymethyl)pyridine depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the chlorine atom can participate in halogen bonding, while the methoxymethyl group can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effect .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both chlorine and methoxymethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

2-chloro-6-(methoxymethyl)pyridine

InChI

InChI=1S/C7H8ClNO/c1-10-5-6-3-2-4-7(8)9-6/h2-4H,5H2,1H3

InChI Key

SKQIWCVZBJEWHL-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=CC=C1)Cl

Origin of Product

United States

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